molecular formula C16H15F2NO4 B5661355 N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide CAS No. 330832-02-5

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B5661355
CAS No.: 330832-02-5
M. Wt: 323.29 g/mol
InChI Key: FJAQCFOJRYGJJD-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a 3,4,5-trimethoxybenzamide core, a scaffold known for its diverse biological activities, coupled with a 2,4-difluorophenyl ring system . Benzamide compounds with methoxy and halogen substitutions are frequently investigated for their potential as potent inhibitory agents . Researchers are exploring such structures for their ability to inhibit key enzymes like tyrosinase, which plays a critical role in melanin synthesis . The molecular structure of closely related analogues has been characterized by X-ray crystallography, confirming the planar arrangement of the benzene rings and the formation of supramolecular chains via N-H···O hydrogen bonding in the crystal lattice . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(17)8-11(12)18/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAQCFOJRYGJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330832-02-5
Record name N-(2,4-DIFLUOROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 2,4-difluoroaniline with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituent on the phenylamine group significantly impacts melting points, solubility, and spectral characteristics. Key comparisons include:

Compound Substituent Melting Point (°C) Key Spectral Features (IR/NMR) Reference
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide 3,4-difluorophenyl Not reported NH stretch (IR: ~3300 cm⁻¹); Aromatic C-H and C=O peaks confirmed via NMR .
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-bromophenyl Not reported Crystal structure reveals N-H···O hydrogen bonding; synthesized via benzene-mediated condensation .
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-TMB (4a) Furan-tolyl hybrid 222–224 IR: NH (~3280 cm⁻¹), C=O (~1680 cm⁻¹); ¹³C-NMR confirms methoxy and carbonyl groups .
N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB (2b) 4-chlorophenyl 241–243 ¹H-NMR: aromatic protons at δ 7.2–7.4 ppm; elemental analysis matches calculated C/H/N .
N-((Z)-3-((E)-2-(4-Fluorobenzylidene)hydrazinyl)-3-oxo-1-(3,4,5-TMB)-prop-1-en-2-yl)-3,4,5-TMB (4a) 4-fluorobenzylidene hydrazine 201–203 ¹H-NMR: hydrazine NH at δ 10.3 ppm; elemental analysis (C 61.37%, H 5.33%) .
  • Key Observations: Halogenated Derivatives: Bromine and chlorine substituents (e.g., 4-bromo, 4-chloro) enhance molecular weight and may improve lipophilicity, as seen in their synthesis yields and stability . Hybrid Structures: Furan-acrylamide hybrids (e.g., 4a, 2b) exhibit higher melting points (>200°C) due to extended conjugation and hydrogen-bonding networks .

Biological Activity

N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, anticancer agent, and anti-inflammatory compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Aromatic Rings : The compound features a difluorophenyl moiety and a trimethoxybenzamide structure.
  • Functional Groups : The presence of methoxy groups enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. The binding affinity to these targets can lead to the inhibition of enzymatic activity or modulation of receptor functions, which is crucial for its therapeutic effects.

1. Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. A study evaluated derivatives of this compound against several cancer cell lines:

Cell LineIC50 (μM)
MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09

These results indicate significant cytotoxicity towards tumor cells while maintaining selectivity against non-tumoral cells like HEK-293 .

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes associated with cancer progression and inflammation, including:

  • Cyclooxygenase (COX) : Involved in the inflammatory process.
  • Matrix Metalloproteinases (MMPs) : Associated with tumor metastasis.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • A study published in Bioorganic Chemistry showcased the synthesis of benzofuran-based derivatives that included the trimethoxybenzamide structure. These derivatives exhibited promising antiproliferative activity against multiple cancer cell lines .
  • Another investigation focused on the compound's potential as a therapeutic agent in treating tissue necrosis related to acetaminophen overdose, demonstrating protective effects when administered post-exposure .

Q & A

Q. What is the standard synthetic route for N-(2,4-difluorophenyl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 3,4-difluoroaniline and 3,4,5-trimethoxybenzoyl chloride under ambient conditions. Yield optimization involves controlling stoichiometry, solvent choice (e.g., dichloromethane or THF), and reaction time (typically 4–6 hours). Purification is achieved through recrystallization or column chromatography . For analogs, refluxing in acetic acid with precise temperature control (110–120°C) improves yields, as demonstrated in structurally related amide syntheses .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying the benzamide backbone and substituent patterns. For example, methoxy groups (δ\delta 3.7–3.9 ppm) and aromatic protons (δ\delta 6.5–7.5 ppm) are diagnostic .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the molecular geometry, including dihedral angles between aromatic rings and hydrogen-bonding interactions. SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits tyrosinase inhibitory activity , critical for studying hyperpigmentation disorders. In vitro assays using mushroom tyrosinase show IC50_{50} values comparable to kojic acid, a reference inhibitor. Activity is attributed to the electron-withdrawing fluorine atoms and methoxy groups, which enhance binding to the enzyme’s active site .

Advanced Research Questions

Q. How do structural modifications to the difluorophenyl or trimethoxybenzamide groups affect biological activity?

Structure-Activity Relationship (SAR) Insights :

ModificationObserved EffectReference
Fluorine substitution (2,4- vs. 3,4-positions)Alters electronic properties and steric hindrance, impacting enzyme binding affinity .
Methoxy group replacement (e.g., ethoxy, hydroxy)Reduces lipophilicity and disrupts π-π stacking with tyrosinase, lowering inhibitory potency .
Addition of heterocyclic rings (e.g., benzothiazole)Enhances anticancer activity by targeting kinases or DNA topoisomerases, as seen in related compounds .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include disorder in methoxy groups and weak diffraction due to flexible substituents . Solutions:

  • Use high-resolution synchrotron data to improve electron density maps.
  • Apply SHELXL restraints for bond lengths/angles and anisotropic displacement parameters.
  • Validate hydrogen-bonding networks using tools like Mercury or Olex2 .

Q. How can computational methods guide the design of derivatives with enhanced potency?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with tyrosinase (PDB: 2Y9X). The difluorophenyl group often occupies a hydrophobic pocket, while trimethoxybenzamide forms hydrogen bonds with His residues .
  • QSAR Modeling : Quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Mulliken charges optimize bioavailability and target affinity .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Dose-Response Validation : Repeat assays across multiple cell lines (e.g., B16 melanoma, HepG2) to confirm IC50_{50} consistency.
  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins) to rule out nonspecific effects.
  • Metabolic Stability Tests : Microsomal assays (e.g., human liver microsomes) assess whether discrepancies arise from compound degradation .

Methodological Resources

  • Crystallography Software : SHELX (refinement) , ORTEP-3 (thermal ellipsoid visualization) , WinGX (data processing) .
  • Biological Assays : Tyrosinase inhibition (L-DOPA substrate) , MTT cytotoxicity screening .
  • Synthetic Protocols : Step-by-step procedures for amide bond formation and purification .

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